REACTION_CXSMILES
|
[BH4-].[Na+].C(O)C.[CH3:6][N:7]([CH3:20])[C:8]([C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13](OC)=[O:14])=[O:9]>O>[OH:14][CH2:13][C:12]1[CH:11]=[C:10]([CH:19]=[CH:18][CH:17]=1)[C:8]([N:7]([CH3:20])[CH3:6])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
289 mg
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1C=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise back to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the fraction obtained from the methanol
|
Type
|
CONCENTRATION
|
Details
|
methylene chloride (=1:30) eluate was concentrated under reduced pressure, whereby the title compound (196 mg, 79%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oil
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C(=O)N(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |